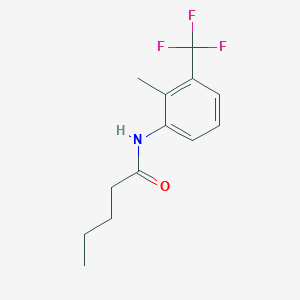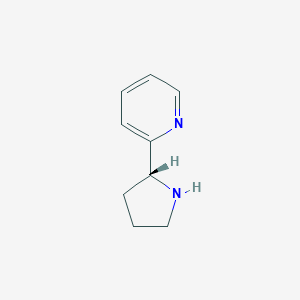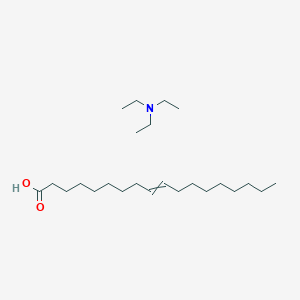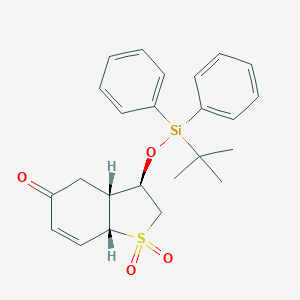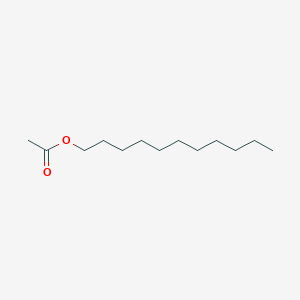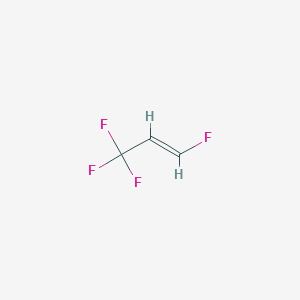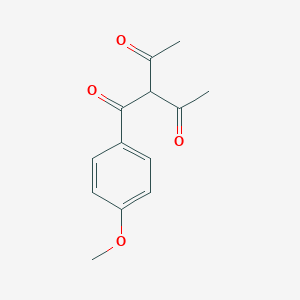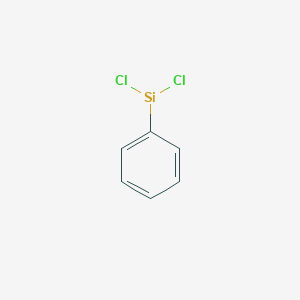
Phenyldichlorosilane
Overview
Description
It is a colorless to straw-colored liquid with a molecular weight of 177.10 g/mol . This compound is widely used in the synthesis of various organosilicon compounds and materials due to its reactivity and versatility.
Mechanism of Action
Target of Action
Phenyldichlorosilane is a chemical compound with the formula C6H6Cl2Si . It is primarily used in the synthesis of other chemical compounds. The primary targets of this compound are the molecules or substrates it reacts with during these synthesis processes .
Mode of Action
This compound interacts with its targets through chemical reactions. It can react with aromatic hydrocarbons at high temperatures, a process discovered by Barry in 1947 . The reaction of this compound with these hydrocarbons is considered a process of thermal condensation . The use of catalysts can lower the temperature of interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyldichlorosilane can be synthesized through the reaction of phenylmagnesium bromide with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{SiCl}_4 \rightarrow \text{C}_6\text{H}_5\text{SiCl}_3 + \text{MgBrCl} ] The resulting trichlorophenylsilane can then be reduced to this compound using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct reaction of phenylsilane with chlorine gas. This method allows for large-scale production and is more cost-effective. The reaction is typically carried out at elevated temperatures to ensure complete chlorination: [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{SiCl}_2 + \text{HCl} ]
Chemical Reactions Analysis
Types of Reactions: Phenyldichlorosilane undergoes various types of chemical reactions, including hydrolysis, cohydrolysis, and substitution reactions.
Hydrolysis: When this compound is exposed to water, it undergoes hydrolysis to form silanols and hydrochloric acid. The primary product of hydrolysis is 2,4,6-triphenylcyclotrisiloxane .
Cohydrolysis: this compound can also undergo cohydrolysis with other organochlorosilanes, such as triethylchlorosilane and dialkyl(aryl)dichlorosilanes. This reaction leads to the formation of cyclic compounds and oligomers .
Substitution Reactions: this compound can participate in substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding siloxanes and silazanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Cohydrolysis: Other organochlorosilanes and water.
Substitution: Alcohols, amines, and other nucleophiles.
Major Products:
Hydrolysis: 2,4,6-triphenylcyclotrisiloxane.
Cohydrolysis: Cyclic compounds and oligomers.
Substitution: Siloxanes and silazanes.
Scientific Research Applications
Phenyldichlorosilane has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a precursor in the synthesis of various organosilicon compounds.
- Employed in the preparation of siloxane polymers and resins.
Biology:
- Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable siloxane linkages.
Industry:
- Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings.
- Used in the fabrication of blue phosphorescent organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
- Dichlorodiphenylsilane
- Dichlorodimethylsilane
- Trichlorophenylsilane
Phenyldichlorosilane’s versatility and reactivity make it an invaluable compound in various fields, from chemistry and biology to industry and medicine.
Properties
InChI |
InChI=1S/C6H5Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAFLNBULDHNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870896 | |
| Record name | Benzene, (dichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-84-1 | |
| Record name | Dichlorophenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (dichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (dichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorophenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorophenylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT7Y64S7UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Phenyldichlorosilane?
A1: this compound (C6H5SiHCl2) has a molecular weight of 179.1 g/mol. While the provided research excerpts don't delve into specific spectroscopic data, they highlight its reactivity for various transformations. For detailed spectroscopic information, consult databases like NIST Webbook or SDBS.
Q2: How is this compound used in polymer synthesis?
A2: this compound serves as a valuable monomer in synthesizing polysilanes. Researchers have employed it in the Wurtz reaction to produce poly(fluoroalkyl)phenylsilanes [], poly[phenyl(fluoroalkyloxaalkane)silanediyl]s [], and poly(dimethylsilylene-co-phenylmethylsilylene) []. These polymers have potential applications as precursors for silicon-carbon fibers and exhibit intriguing photoluminescent properties.
Q3: Can this compound participate in hydrosilylation reactions?
A3: Yes, this compound can act as a hydrosilylating agent in the presence of appropriate catalysts. Studies demonstrate its reaction with allyl ethers of fluorinated alcohols using a Pt(Ph3Sb)2Cl2 catalyst, yielding fluoroalkyl derivatives of polysilanes []. Further research explores its reactivity with aromatic azomethines, where it yields both hydrosilylation and reduction products depending on the catalyst used []. Platinum (II) complexes proved particularly effective for promoting hydrosilylation in this context.
Q4: What are the limitations of using this compound in reactions with phosphorus pentachloride?
A4: While phosphorus pentachloride effectively converts many silanes and siloxanes into chlorosilanes, this compound exhibits limited reactivity in this reaction. Research indicates that silicon atoms directly bonded to chlorine or oxygen atoms, as seen in this compound, are less reactive towards phosphorus pentachloride [].
Q5: How does this compound contribute to the formation of cyclic siloxanes?
A5: this compound plays a crucial role in forming cyclic siloxanes. Research highlights that its hydrolysis primarily yields 2,4,6-triphenylcyclotrisiloxane []. This cyclic siloxane is also observed as a byproduct during the hydrolysis of phenylbromosilane []. These findings suggest this compound's propensity to form cyclic structures upon hydrolysis.
Q6: How does the structure of this compound affect its reactivity in self-assembled monolayers (SAMs)?
A6: The presence of two chlorine atoms in this compound significantly influences its SAM-forming ability. Unlike phenyltrichlorosilane, which forms inhomogeneous multilayers, this compound deposits as a dense and homogeneous monolayer []. This difference in behavior likely stems from the number of hydrolyzable groups, with the difunctional nature of this compound favoring monolayer formation.
Q7: Can this compound be used to synthesize compounds with silicon-sulfur bonds?
A7: Yes, research demonstrates the successful synthesis of a new bis(methimazolyl)silane, PhSiH(mt)2, by reacting this compound with methimazole []. This compound can then be used to create ruthenium complexes featuring silicon-sulfur bonds [], showcasing the utility of this compound as a precursor for organosilicon compounds with potential applications in coordination chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



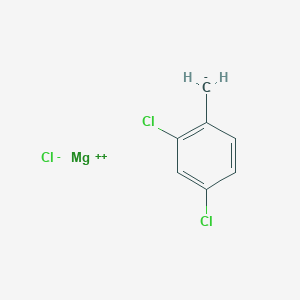
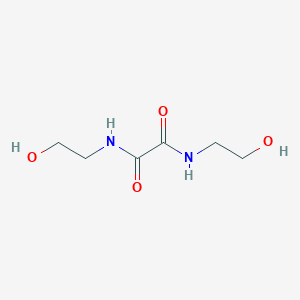
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
